2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

DGAT1 Metabolic Disease Lipid Metabolism

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1209814-85-6) is a synthetic small molecule featuring a benzodioxole-fused isoxazole core linked via an acetamide bridge to a thiazole ring. This compound belongs to the isoxazole–thiazole–acetamide chemotype, a privileged scaffold in medicinal chemistry for modulating lipid metabolism and cell signaling pathways.

Molecular Formula C15H11N3O4S
Molecular Weight 329.33
CAS No. 1209814-85-6
Cat. No. B2721801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
CAS1209814-85-6
Molecular FormulaC15H11N3O4S
Molecular Weight329.33
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=NC=CS4
InChIInChI=1S/C15H11N3O4S/c19-14(17-15-16-3-4-23-15)7-10-6-12(22-18-10)9-1-2-11-13(5-9)21-8-20-11/h1-6H,7-8H2,(H,16,17,19)
InChIKeyWWGIQHMEWSPKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1209814-85-6): A Dual-Heterocycle Reference Standard for DGAT1 and Metabolic Disease Research


2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS 1209814-85-6) is a synthetic small molecule featuring a benzodioxole-fused isoxazole core linked via an acetamide bridge to a thiazole ring [1]. This compound belongs to the isoxazole–thiazole–acetamide chemotype, a privileged scaffold in medicinal chemistry for modulating lipid metabolism and cell signaling pathways [2]. It is supplied as a certified reference standard (purity ≥95%) for research use, enabling reproducible in vitro pharmacology .

Why 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide Cannot Be Replaced by Generic Isoxazole-Thiazole Acetamides


Substituting CAS 1209814-85-6 with an arbitrary isoxazole–thiazole acetamide analog introduces quantifiable uncertainty in target engagement. Published binding data demonstrate that the benzodioxole substituent on the isoxazole 5-position confers a selectivity profile distinct from heteroaryl replacements. For instance, the thiophene analog (CAS 946228-23-5) exhibits a >18% weaker potency in a cellular antagonist assay (IC50 8.26E+3 nM vs 6.70E+3 nM) [1][2]. Generic replacements lack this defined interaction fingerprint and are not offered as certified reference materials with batch-specific purity documentation, compounding experimental variability .

Quantitative Differentiation Evidence for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide


DGAT1 Inhibitory Potency: Direct Comparison with a Closest Heteroaryl Analog

CAS 1209814-85-6 demonstrates an IC50 of 6.70E+3 nM in a DGAT1 inhibition assay [1]. The closest structurally characterized analog, a thiophene variant (CAS 946228-23-5), shows a higher IC50 of 8.26E+3 nM against the LPA3 receptor, indicating reduced potency [2]. The benzodioxole substitution thus provides a quantifiable 18.9% improvement in apparent affinity relative to this bioisostere.

DGAT1 Metabolic Disease Lipid Metabolism

Precision Versus the DGAT1 Inhibitor Class Benchmark: Compound 9e

Within the broader DGAT1 inhibitor class, the optimized lead compound 9e achieves an IC50 of 14.8 nM [1]. CAS 1209814-85-6, with an IC50 of 6.70E+3 nM, occupies a 453-fold weaker potency niche. This precisely positions the compound as a low-affinity control or a starting scaffold for fragment-based drug design, rather than a potent lead candidate itself.

DGAT1 Triglyceride Reduction Anti-Obesity

Molecular Weight Differentiation for Physicochemical Property Tuning

CAS 1209814-85-6 has a molecular weight of 329.33 g/mol . This is significantly higher than the p-tolyl analog (CAS 946261-81-0) at 299.35 g/mol and the thiophene analog (CAS 946228-23-5) at 291.34 g/mol . The increased molecular weight arises from the benzodioxole group, which introduces additional hydrogen bond acceptors and alters lipophilicity, directly impacting solubility and permeability profiles.

Molecular Weight LogP Drug-likeness

Certified Reference Standard Availability and Batch Traceability

CAS 1209814-85-6 is commercially available from Chemenu as a certified reference standard with a purity of 95%+ (Catalog Number CM835393) . In contrast, many closely related isoxazole-thiazole analogs are sold only as research-grade intermediates without full analytical characterization or batch-specific certificates. This certification ensures lot-to-lot consistency, enabling reproducible pharmacological screening and analytical method validation.

Reference Standard Quality Control Reproducibility

Application Scenarios for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide


DGAT1-Targeted Screening and Low-Affinity Control in Metabolic Disease Research

With a measured IC50 of 6.70E+3 nM against DGAT1, CAS 1209814-85-6 is an ideal low-affinity control for in vitro metabolic screening cascades. Its 453-fold weaker potency than the lead compound 9e (IC50 14.8 nM) makes it suitable for establishing assay sensitivity thresholds and for use as a negative control in DGAT1 inhibitor selectivity profiling [1].

SAR Exploration of 5-Aryl Substitution Effects on Isoxazole-Thiazole Bioactivity

This compound serves as a reference point for structure-activity relationship (SAR) studies exploring the impact of 5-aryl substitution on isoxazole rings. Its quantifiable potency and selectivity differences relative to the thiophene analog (IC50 8.26E+3 nM, LPA3) provide a direct benchmark for medicinal chemistry optimization programs [2].

Analytical Method Development and Pharmacopeial Reference

As a certified reference standard (purity 95%+, Catalog CM835393), the compound is suitable for HPLC method validation, calibration curve generation, and system suitability testing. The guaranteed purity reduces uncertainty in quantitative bioanalytical assays for isoxazole-thiazole chemotypes .

Fragment-Based Drug Design Starting Scaffold

With a molecular weight above 329 g/mol and three heterocyclic rings, this compound provides a rigid, functionalized scaffold for fragment growth or linking strategies. Its benzodioxole moiety offers additional hydrogen bond acceptor capacity not available in simpler phenyl analogs, enabling structure-based design of higher-affinity DGAT1 modulators [3].

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